molecular formula C8H6ClFO B1458411 2-Chloro-6-fluoro-4-methylbenzaldehyde CAS No. 1534389-88-2

2-Chloro-6-fluoro-4-methylbenzaldehyde

Cat. No. B1458411
CAS RN: 1534389-88-2
M. Wt: 172.58 g/mol
InChI Key: UMHMRZZVMTWCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1534389-88-2 . It has a molecular weight of 172.59 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-fluoro-4-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-6-fluoro-4-methylbenzaldehyde is a versatile intermediate used in various synthetic pathways in organic chemistry. Its applications include the development of efficient methods for preparing other chemical compounds. For instance, it has been converted to 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation, demonstrating its utility in complex organic syntheses (Daniewski et al., 2002). Another application involves its use in the manufacturing of wastewater treatment methods, where XDA-1 macroporous resin was employed to absorb aromatic fluoride compounds from the wastewater produced during its manufacturing, highlighting its role in environmental chemistry (L. Xiaohong, 2009).

Anticancer Research

The compound has found applications in anticancer research, where fluorinated analogues of combretastatin A-4 were synthesized using fluorinated benzaldehydes, including 2-chloro-6-fluoro-4-methylbenzaldehyde, demonstrating its significance in the development of potential therapeutic agents (Lawrence et al., 2003).

Material Science

In material science, it has been utilized in the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, showcasing its importance in the creation of materials aimed at environmental sustainability (Guiyang Li et al., 2016).

Drug Synthesis

It serves as a precursor in the synthesis of pharmaceutical compounds, such as brexpiprazole intermediates, demonstrating its critical role in drug development (Chunhui Wu et al., 2015).

Safety and Hazards

The compound has been classified as a warning under the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHMRZZVMTWCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-4-methylbenzaldehyde

Synthesis routes and methods

Procedure details

Under Ar, a 2.5M solution of n-BuLi (6.0 mL, 15.0 mmol) was added slowly to a solution of 3-chloro-5-fluorotoluene (2.0, 13.8 mmol) in THF (20 mL) cooled in a dry ice/acetone bath at approximately −70° C. After the addition was complete, the reaction was stirred for 1 h at approximately −70° C. and a solution of N-formylmorpholine (2.3 g, 2.0 mmol) in THF (10 mL) was added dropwise. After stirring for 10 min, the reaction was allowed to warm to rt with stirring over 1 h, then cooled to −30° C. and quenched by the addition of H2O then 1M citric acid. The mixture was allowed to warm to rt with stirring and the phases were separated. The aqueous phase was extracted with EtOAc and the combined organic phases were washed with H2O, dried with MgSO4 and concentrated to yield the title compound as an oil which solidified on standing (2.2 g, 12.8 mmol).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
13.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoro-4-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluoro-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-fluoro-4-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluoro-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-fluoro-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.